molecular formula C17H17F3N8O2 B2852873 1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034373-82-3

1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2852873
CAS No.: 2034373-82-3
M. Wt: 422.372
InChI Key: QYTSEYRFBJXMBU-UHFFFAOYSA-N
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Description

1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H17F3N8O2 and its molecular weight is 422.372. The purity is usually 95%.
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Biological Activity

1-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound notable for its diverse biological activities. This compound features a unique molecular structure that includes a tetrazole ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its pharmacological potential. The compound is primarily investigated for its anti-inflammatory properties and interactions with various biological targets.

  • Molecular Formula : C₁₅H₁₄F₃N₅O
  • Molecular Weight : 422.372 g/mol
  • Structural Features : The presence of multiple functional groups enhances the compound's ability to interact with biological systems.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The tetrazole and triazole rings facilitate binding to active sites on target proteins, allowing for modulation of their activity. This interaction can lead to significant pharmacological effects, particularly in the context of inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an antitumor agent. Further research is needed to elucidate the specific pathways involved in this activity.

Case Studies and Research Findings

StudyFindings
Inhibition of Inflammatory Cytokines Demonstrated significant reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound .
Antimicrobial Testing Showed effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL .
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM .

Future Directions

The unique structural characteristics of this compound make it a promising candidate for further pharmacological exploration. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions that lead to its biological effects.
  • In Vivo Evaluations : Assessing the therapeutic potential and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance potency and selectivity.

Properties

IUPAC Name

4-methyl-2-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8O2/c1-25-15(17(18,19)20)22-28(16(25)30)12-5-7-26(8-6-12)14(29)11-3-2-4-13(9-11)27-10-21-23-24-27/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSEYRFBJXMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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